7-Hydroxy Granisetron-d3

Description

BenchChem offers high-quality 7-Hydroxy Granisetron-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy Granisetron-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-N-[9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWNKCLOYSRHCJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Hydroxy Granisetron-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 7-Hydroxy Granisetron-d3, a key analytical tool in the development and study of the antiemetic drug Granisetron. This document details its chemical properties, synthesis, and application as an internal standard in pharmacokinetic and metabolic research. It also explores the underlying mechanism of action of Granisetron, providing context for the importance of its metabolites.

Introduction

7-Hydroxy Granisetron-d3 is the deuterium-labeled analog of 7-Hydroxy Granisetron, the primary and major metabolite of Granisetron.[1] Granisetron is a potent and highly selective serotonin 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[2][3] The deuterated form, 7-Hydroxy Granisetron-d3, serves as an indispensable internal standard for the accurate quantification of 7-Hydroxy Granisetron in biological matrices using mass spectrometry-based assays.[4] Its use significantly improves the precision and accuracy of bioanalytical methods by correcting for variations in sample preparation and instrument response.[1]

Chemical and Physical Properties

The chemical and physical properties of 7-Hydroxy Granisetron and its deuterated analog are summarized in the table below.

| Property | 7-Hydroxy Granisetron | 7-Hydroxy Granisetron-d3 Hydrochloride |

| IUPAC Name | 7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide[5] | 7-Hydroxy-1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide hydrochloride[6] |

| Molecular Formula | C18H24N4O2[5] | C18H21D3N4O2・HCl[7] |

| Molecular Weight | 328.4 g/mol [5] | 367.89 g/mol [7] |

| CAS Number | 99217-68-2 (unlabeled) | 2124272-03-1[7] |

| Melting Point | Not specified | >190° C (decomposition)[8] |

| Appearance | Not specified | Not specified |

Synthesis

The synthesis of 7-Hydroxy Granisetron hydrochloride has been described. A common method involves the reaction of Granisetron with a suitable hydroxylating agent. A general procedure is outlined below:

Synthesis of 7-Hydroxygranisetron Hydrochloride: [9]

-

Granisetron (60.0 g) and toluene (12 parts) are charged to a suitable reactor and heated to dissolution.

-

Concentrated hydrochloric acid (1.1 eq) is added dropwise while maintaining the temperature at 50 to 60° C.

-

The resulting suspension is distilled at below 80° C to two-thirds of its volume and then cooled to below 10° C.

-

The solid is collected and dried to provide granisetron hydrochloride.

The following diagram illustrates a logical workflow for the synthesis and purification of 7-Hydroxy Granisetron-d3 for use as an analytical standard.

References

- 1. veeprho.com [veeprho.com]

- 2. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Granisetron? [synapse.patsnap.com]

- 4. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Hydroxy Granisetron-d3 Hydrochloride | LGC Standards [lgcstandards.com]

- 7. scbt.com [scbt.com]

- 8. 7-Hydroxy Granisetron-d3 Hydrochloride | CAS#:2124272-03-1 | Chemsrc [chemsrc.com]

- 9. Synthesis routes of 7-Hydroxygranisetron hydrochloride [benchchem.com]

Technical Guide: 7-Hydroxy Granisetron-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 7-Hydroxy Granisetron-d3, a deuterated analog of a major active metabolite of Granisetron. This document is intended for use by researchers, scientists, and professionals in drug development and related fields.

Core Compound Information

7-Hydroxy Granisetron-d3 is the deuterated form of 7-Hydroxy Granisetron, which is a significant metabolite of Granisetron. Granisetron is a potent and selective antagonist of the serotonin 5-HT3 receptor, widely used in the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. The introduction of deuterium (d3) atoms provides a stable isotope-labeled internal standard essential for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.

Quantitative Data

The following table summarizes the key quantitative data for 7-Hydroxy Granisetron-d3 Hydrochloride, the common salt form of this compound.

| Property | Value | Source |

| CAS Number | 2124272-03-1 | [1] |

| Molecular Formula | C₁₈H₂₁D₃N₄O₂·HCl | [1] |

| Molecular Weight | 367.89 g/mol | [1] |

| Appearance | White to Pale Purple Solid | [2] |

| Storage Conditions | -20°C Freezer, Under inert atmosphere | [2] |

| Solubility | Methanol (Slightly), Water (Slightly) | [2] |

| Melting Point | >190° C (decomposition) | [3] |

Metabolic Pathway of Granisetron

The primary metabolic pathway of Granisetron involves hydroxylation to form 7-Hydroxy Granisetron. This biotransformation is primarily catalyzed by the cytochrome P450 enzyme system in the liver.

Experimental Protocols

Synthesis of 7-Hydroxy Granisetron Hydrochloride (Non-deuterated)

Materials:

-

Granisetron

-

Toluene

-

Concentrated Hydrochloric Acid

Procedure:

-

Charge a suitable reactor with Granisetron (60.0 g) and toluene (12 parts).

-

Heat the mixture to achieve complete dissolution of the Granisetron.

-

While maintaining the temperature between 50°C and 60°C, add concentrated hydrochloric acid (1.1 equivalents) dropwise.

-

Distill the resulting suspension at a temperature below 80°C until the volume is reduced to two-thirds of the original volume.

-

Cool the mixture to below 10°C to allow for precipitation of the product.

-

Collect the solid product by filtration.

-

Dry the collected solid to yield Granisetron Hydrochloride (53.6-67 g).[4]

Note: This procedure describes the synthesis of the non-deuterated hydrochloride salt and is provided as a general reference.

Quantification of 7-Hydroxy Granisetron in Human Plasma and Urine by LC-MS/MS

This section details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Granisetron and its major metabolite, 7-Hydroxy Granisetron, in human plasma and urine. 7-Hydroxy Granisetron-d3 is used as an internal standard in this assay.[5]

Materials and Reagents:

-

7-Hydroxy Granisetron-d3 (Internal Standard)

-

Acetonitrile

-

Ammonium formate

-

Formic acid

-

Human plasma and urine samples

Instrumentation:

-

Liquid Chromatograph

-

Tandem Mass Spectrometer

-

Xselect HSS T3 analytical column

Chromatographic Conditions:

-

Mobile Phase: 20% acetonitrile in water (containing 0.2 mM ammonium formate and 0.14% formic acid, pH 4)

-

Flow Rate: Isocratic

-

Column: Xselect HSS T3

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple reaction monitoring (MRM)

Sample Preparation:

-

Spike human plasma or urine samples with the internal standard (7-Hydroxy Granisetron-d3).

-

Perform protein precipitation or another suitable extraction method.

-

Inject the supernatant/extract into the LC-MS/MS system.

Validation Parameters:

-

Linearity:

-

Plasma: 0.1-100 ng/mL for 7-Hydroxy Granisetron

-

Urine: 2-1000 ng/mL for 7-Hydroxy Granisetron

-

-

Accuracy: >85%

-

Precision (CV): <10%

This method has been successfully applied to clinical pharmacokinetic studies.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of 7-Hydroxy Granisetron in biological samples using 7-Hydroxy Granisetron-d3 as an internal standard.

References

- 1. scbt.com [scbt.com]

- 2. 7-Hydroxy Granisetron-d3 Hydrochloride | 2124272-03-1 [amp.chemicalbook.com]

- 3. 7-Hydroxy Granisetron-d3 Hydrochloride | CAS#:2124272-03-1 | Chemsrc [chemsrc.com]

- 4. Synthesis routes of 7-Hydroxygranisetron hydrochloride [benchchem.com]

- 5. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the simultaneous analysis of granisetron and 7-hydroxy granisetron in human plasma and urine samples: application in a clinical pharmacokinetic study in pregnant subject - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 7-Hydroxy Granisetron-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Hydroxy Granisetron-d3, a critical tool for researchers in analytical chemistry and drug metabolism. This deuterated analog of the primary active metabolite of Granisetron serves as an indispensable internal standard for mass spectrometry-based quantification.

Introduction

7-Hydroxy Granisetron is the principal active metabolite of Granisetron, a potent 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy and radiotherapy. The use of a stable isotope-labeled internal standard, such as 7-Hydroxy Granisetron-d3, is essential for accurate and precise quantification of 7-Hydroxy Granisetron in biological matrices. The deuterium labeling introduces a mass shift that allows for clear differentiation between the analyte and the internal standard in mass spectrometric analysis, without significantly altering the chemical and physical properties. This guide details the availability of 7-Hydroxy Granisetron-d3, its key properties, and typical experimental applications.

Supplier and Availability

7-Hydroxy Granisetron-d3, often supplied as the hydrochloride salt, is available from several specialized chemical suppliers. The product is intended for research use only.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Veeprho | 7-Hydroxy Granisetron-D3 | N/A | C₁₈H₂₁D₃N₄O₂ | 331.44 | Deuterium-labeled analog of Granisetron.[1] |

| Santa Cruz Biotechnology | 7-Hydroxy Granisetron-d3 Hydrochloride | 2124272-03-1 | C₁₈H₂₁D₃N₄O₂·HCl | 367.89 | Biochemical for proteomics research.[2] |

| BOC Sciences | 7-Hydroxy Granisetron-d3 HCl | 2124272-03-1 | Not Specified | Not Specified | Labeled Granisetron metabolite with purity >95%.[] |

| ChemSrc | 7-Hydroxy Granisetron-d3 Hydrochloride | 2124272-03-1 | C₁₈H₂₂D₃ClN₄O₂ | 367.885 | Provides physical and chemical properties.[4] |

| MedChemExpress | 7-Hydroxy Granisetron-d3 | 2124272-02-0 | C₁₈H₂₁D₃N₄O₂ | 331.43 | Deuterium labeled 7-Hydroxy Granisetron.[5] |

| BenchChem | 7-Hydroxy Granisetron-d3 | Not Specified | C₁₈H₂₄N₄O | 312.4 | For in-vitro studies only.[6] |

| Daicel Pharma | 7-Hydroxy Granisetron-D3 | 133841-15-3 (Unlabelled) | C₁₈H₂₁D₃N₄O₂ | 331.43 | Offers a detailed Certificate of Analysis.[7] |

| Toronto Research Chemicals (TRC) | 7-Hydroxy Granisetron-d3 Hydrochloride | 2124272-03-1 | Not Specified | Not Specified | Available in various quantities.[8][9] |

| LGC Standards | 7-Hydroxy Granisetron-d3 Hydrochloride | 2124272-03-1 | Not Specified | Not Specified | High-quality reference standards.[10] |

Physicochemical Properties

A summary of the key physicochemical properties of 7-Hydroxy Granisetron-d3 is provided below.

| Property | Value | Source |

| Chemical Name | 7-Hydroxy-1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide hydrochloride | LGC Standards |

| Purity | >95% | BOC Sciences[] |

| Isotopic Enrichment | ≥99% deuterated forms (d1-d3) (for related Granisetron-d3) | Cayman Chemical[11] |

| Melting Point | >190° C (dec.) | ChemSrc[4] |

| Appearance | Solid | Cayman Chemical[11] |

| Solubility | Soluble in Methanol | Cayman Chemical[11] |

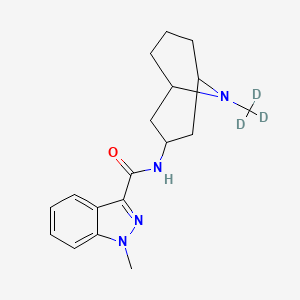

Chemical Structure

The chemical structure of 7-Hydroxy Granisetron-d3 is presented below. The deuterium atoms are typically located on the N-methyl group of the indazole ring.

Caption: Chemical structure of 7-Hydroxy Granisetron-d3.

Experimental Protocols

7-Hydroxy Granisetron-d3 is primarily used as an internal standard in quantitative bioanalytical methods, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on published literature for the quantification of 7-Hydroxy Granisetron in biological samples.

Sample Preparation

Biological samples (e.g., plasma, urine) are prepared to extract the analyte and internal standard while removing interfering substances.

-

Protein Precipitation: A common method involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the sample to precipitate proteins.

-

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.

-

Solid-Phase Extraction (SPE): This method uses a solid-phase packing material to selectively adsorb the analyte and internal standard, which are then eluted with a suitable solvent.

LC-MS/MS Analysis

The prepared samples are injected into an LC-MS/MS system for separation and detection.

-

Liquid Chromatography (LC): A reversed-phase C18 column is typically used to separate 7-Hydroxy Granisetron and its d3-labeled internal standard from other sample components. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect the precursor-to-product ion transitions for both the analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 7-Hydroxy Granisetron | Varies by instrument | Varies by instrument |

| 7-Hydroxy Granisetron-d3 | Varies by instrument | Varies by instrument |

Note: Specific m/z values need to be optimized for the instrument used.

Data Analysis and Quantification

The concentration of 7-Hydroxy Granisetron in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Experimental Workflow

The following diagram illustrates a typical workflow for the use of 7-Hydroxy Granisetron-d3 as an internal standard in a pharmacokinetic study.

Caption: General workflow for bioanalytical quantification.

Conclusion

7-Hydroxy Granisetron-d3 is a vital tool for researchers engaged in the development and analysis of Granisetron. Its use as an internal standard ensures the reliability and accuracy of quantitative data in complex biological matrices. The information provided in this guide serves as a comprehensive resource for sourcing and applying this essential research chemical. For specific applications, it is recommended to consult the detailed product information and Certificate of Analysis provided by the supplier and to refer to relevant scientific literature for validated analytical methods.

References

- 1. veeprho.com [veeprho.com]

- 2. scbt.com [scbt.com]

- 4. 7-Hydroxy Granisetron-d3 Hydrochloride | CAS#:2124272-03-1 | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 7-Hydroxy Granisetron-d3 | Benchchem [benchchem.com]

- 7. Granisetron Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. Toronto Research Chemicals 0.5MG 7-Hydroxy Granisetron-d3 Hydroch..loride, | Fisher Scientific [fishersci.fr]

- 9. Toronto Research Chemicals 1MG 7-Hydroxy Granisetron-d3 Hydroch..loride, | Fisher Scientific [fishersci.fr]

- 10. 7-Hydroxy Granisetron-d3 Hydrochloride | LGC Standards [lgcstandards.com]

- 11. caymanchem.com [caymanchem.com]

The Role of 7-Hydroxy Granisetron in Granisetron Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Granisetron, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, is a cornerstone in the management of nausea and vomiting, particularly in the context of chemotherapy and radiotherapy. Its clinical efficacy is intrinsically linked to its metabolic fate within the body. This technical guide provides an in-depth exploration of the pivotal role of its major metabolite, 7-Hydroxy Granisetron, in the overall metabolism of the parent drug. We will delve into the enzymatic pathways governing its formation, its pharmacokinetic profile, and its pharmacological activity, supported by quantitative data, detailed experimental protocols, and visual representations of the core biological and experimental processes.

Introduction

Granisetron exerts its antiemetic effects by blocking serotonin from binding to 5-HT3 receptors in the central nervous system and the gastrointestinal tract.[1] The biotransformation of granisetron is a critical determinant of its therapeutic action and clearance. The primary metabolic pathways involve N-demethylation and aromatic ring oxidation, leading to the formation of several metabolites.[1] Among these, 7-Hydroxy Granisetron has been identified as a major metabolite.[2] Understanding the nuances of its formation, subsequent metabolism, and pharmacological contribution is paramount for a comprehensive grasp of granisetron's clinical pharmacology.

Metabolic Pathway of Granisetron to 7-Hydroxy Granisetron

The metabolism of granisetron is primarily hepatic.[1] The main routes of biotransformation are 7-hydroxylation and 9'-N-demethylation.[2]

-

Formation of 7-Hydroxy Granisetron: The hydroxylation of granisetron at the 7th position of the indazole ring is the principal metabolic pathway.[2] This reaction is almost exclusively catalyzed by the cytochrome P450 enzyme CYP1A1 .[3] Studies using human liver microsomes have demonstrated a strong correlation between granisetron 7-hydroxylase activity and CYP1A1 activity.[3] Furthermore, the formation of 7-Hydroxy Granisetron was completely inhibited by an anti-human CYP1A1 antibody.[3]

-

Formation of 9'-Desmethylgranisetron: The demethylation at the 9' position is a secondary metabolic route. This pathway is preferentially catalyzed by CYP3A4 .[3]

The interplay between these two pathways can exhibit marked inter-individual differences.[3]

Quantitative Data: Pharmacokinetics of Granisetron

The pharmacokinetic profile of granisetron has been well-characterized in various populations. However, detailed pharmacokinetic data for 7-Hydroxy Granisetron in humans remains limited in the publicly available literature. The following table summarizes the key pharmacokinetic parameters for the parent drug, granisetron.

| Parameter | Healthy Volunteers | Cancer Patients | Reference(s) |

| Cmax (ng/mL) | 6.93 ± 1.90 | - | [4] |

| Tmax (h) | 1.35 ± 0.29 | - | [4] |

| t1/2 (h) | 5.59 ± 1.87 | Prolonged (up to 5-fold) | [4][5] |

| CL/F (L/h) | 54.23 ± 16.08 | - | [4] |

| AUC0-24 (ng·h/mL) | 36.61 ± 8.87 | - | [4] |

| AUC0-∞ (ng·h/mL) | 39.32 ± 9.36 | Generally smaller interindividual variations than healthy subjects | [4][5] |

| Vd(β) (L/kg) | - | Smaller interindividual variations than healthy subjects | [5] |

| Urinary Excretion (unchanged) | ~11-15% of oral dose | ~15% of dose | [5][6] |

Experimental Protocols

In Vitro Metabolism of Granisetron in Human Liver Microsomes

This protocol outlines a general procedure to investigate the metabolism of granisetron to 7-Hydroxy Granisetron using human liver microsomes.

Objective: To determine the formation of 7-Hydroxy Granisetron from granisetron in the presence of human liver microsomes and to identify the major P450 enzymes involved.

Materials:

-

Granisetron hydrochloride

-

7-Hydroxy Granisetron (as a reference standard)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

CYP1A1 and CYP3A4 specific inhibitors (e.g., α-naphthoflavone and ketoconazole, respectively)

-

Anti-human CYP1A1 and anti-human CYP3A4 antibodies

-

Acetonitrile (ACN)

-

Formic acid

-

Ultrapure water

-

96-well plates or microcentrifuge tubes

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of granisetron in a suitable solvent (e.g., methanol or DMSO).

-

In a 96-well plate or microcentrifuge tubes, add the following in order:

-

Potassium phosphate buffer (pH 7.4)

-

Human liver microsomes (final concentration typically 0.1-0.5 mg/mL)

-

Granisetron solution (final concentrations ranging from low micromolar to assess high-affinity components, e.g., 1-100 µM)

-

For inhibition studies, pre-incubate the microsomes with the specific inhibitor or antibody for a defined period (e.g., 15 minutes) at 37°C before adding granisetron.

-

-

-

Initiation of the Reaction:

-

Pre-warm the plate/tubes to 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with shaking for a specific time course (e.g., 0, 5, 15, 30, 60 minutes). Optimal incubation time for Vmax conditions has been suggested to be a minimum of 90 minutes with 30-40 µM granisetron.[8]

-

-

Termination of the Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of the analyte).

-

-

Sample Preparation for Analysis:

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples for the presence and quantity of 7-Hydroxy Granisetron. A detailed analytical method is described in the next section.

-

References

- 1. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP1A1 is a major enzyme responsible for the metabolism of granisetron in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of granisetron on in vitro metabolism of paclitaxel and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of granisetron in adults and children with malignant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous determination of granisetron and 7-hydroxygranisetron in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessing granisetron as a specific CYP1A1 substrate in primary human hepatocytes: A comprehensive evaluation for drug development studies - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of deuterated Granisetron metabolites

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Granisetron Metabolites

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the physicochemical properties of Granisetron and its primary metabolites, with a specific focus on the theoretical and practical implications of deuteration. Given the limited public availability of experimental data for deuterated metabolites, this guide synthesizes known data for the parent compounds with the established principles of the kinetic isotope effect to provide a predictive framework for researchers.

Introduction to Granisetron and the Role of Deuteration

Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist.[1] It is primarily used as an antiemetic to prevent nausea and vomiting associated with chemotherapy and radiotherapy.[1] Like many pharmaceuticals, Granisetron undergoes extensive hepatic metabolism, which influences its bioavailability and duration of action.[1]

Deuteration, the strategic replacement of hydrogen atoms with their stable heavy isotope, deuterium, is a key strategy in modern drug development to modulate a drug's metabolic profile.[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[3] By reducing the rate of metabolism, deuteration can improve a drug's pharmacokinetic properties, potentially leading to a longer half-life, reduced dosing frequency, and lower patient-to-patient variability.[4]

Metabolic Pathways of Granisetron

Granisetron is metabolized in the liver primarily through oxidation and N-demethylation, reactions largely mediated by the cytochrome P450 (CYP) enzyme system, particularly the CYP3A subfamily.[1] The two major metabolites identified in humans are 7-hydroxygranisetron and 9'-desmethylgranisetron.[1] These metabolites are subsequently conjugated before excretion.

The diagram below illustrates the primary metabolic transformation of Granisetron. Potential sites for deuteration are typically the C-H bonds that are broken during the rate-limiting steps of metabolism. For Granisetron, this would include the N-methyl group and the aromatic ring.

Physicochemical Data

Quantitative data on the are not publicly available. The following tables summarize the available experimental data for non-deuterated Granisetron and the computationally predicted data for its major non-deuterated metabolites. A qualitative assessment of the expected impact of deuteration is also provided.

Properties of Granisetron

| Property | Experimental Value | Predicted Impact of Deuteration | Reference |

| Molecular Formula | C₁₈H₂₄N₄O | C₁₈HₓDᵧN₄O (x+y=24) | [1] |

| Molecular Weight | 312.4 g/mol | Increase | [1] |

| Melting Point | 219 °C (HCl salt) | Minor, unpredictable change. May increase or decrease. | [1] |

| logP (Octanol/Water) | 2.6 | Minor, unpredictable change. | [1] |

| Aqueous Solubility | Freely soluble in water | Minor, unpredictable change. May slightly increase. |

Properties of Major Metabolites

The addition of a polar hydroxyl group (in 7-hydroxygranisetron) or the removal of a methyl group (in 9'-desmethylgranisetron) significantly alters the physicochemical properties relative to the parent drug. Hydroxylation typically increases polarity and water solubility while decreasing lipophilicity (logP). Demethylation slightly reduces molecular weight and can modestly increase polarity.

| Compound | Property | Predicted Value | Expected Impact of Deuteration on Metabolite | Reference |

| 7-Hydroxygranisetron | Molecular Formula | C₁₈H₂₄N₄O₂ | C₁₈HₓDᵧN₄O₂ (x+y=24) | [5] |

| Molecular Weight | 328.4 g/mol | Increase | [5] | |

| pKa | 8.90 ± 0.40 | Negligible change | [6] | |

| Melting Point | 225-230 °C (decomp) | Minor, unpredictable change | [6] | |

| logP | Lower than Granisetron | Minor, unpredictable change | - | |

| 9'-Desmethylgranisetron | Molecular Formula | C₁₇H₂₂N₄O | C₁₇HₓDᵧN₄O (x+y=22) | [7] |

| Molecular Weight | 298.4 g/mol | Increase | [7] | |

| XLogP3 | 2.3 | Minor, unpredictable change | [7] |

The Kinetic Isotope Effect (KIE) in Drug Design

The central rationale for developing deuterated Granisetron is to leverage the KIE to enhance its metabolic stability.

Experimental Protocols

Standardized protocols are essential for accurately determining the physicochemical properties that govern a drug's behavior.

Determination of pKa (Potentiometric Titration)

The ionization constant (pKa) is critical as it influences solubility and permeability across biological membranes. Potentiometric titration is a highly accurate method for its determination.[8]

-

Preparation: A stock solution of the test compound (e.g., 1-10 mM) is prepared in a suitable solvent (e.g., water, or a co-solvent like methanol for poorly soluble compounds). A reaction vessel is filled with a known volume of the solution.[9]

-

Calibration: The pH electrode is calibrated using at least three standard buffers (e.g., pH 4, 7, and 10).[10]

-

Titration: The solution is stirred continuously, and an inert gas (e.g., nitrogen) is purged through the solution to displace dissolved CO₂.[9] A standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound) is added in small, precise increments.[10]

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate until the pH reading is stable.[10]

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve, often calculated using the first or second derivative of the plot.[8]

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is the primary measure of a compound's lipophilicity. The shake-flask method is the gold-standard technique.[11][12]

-

Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically phosphate buffer at pH 7.4 for logD measurement) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The phases are then separated.[11]

-

Compound Addition: A precise amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble) to a known concentration.

-

Partitioning: A known volume of the compound-containing phase is mixed with a known volume of the other phase in a separation funnel or vial. The mixture is shaken until equilibrium is reached (e.g., for 1-2 hours).[13]

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to accelerate this process.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[12]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this ratio.

Determination of Metabolic Stability (In Vitro Liver Microsome Assay)

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[14]

-

Reagent Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a working concentration (e.g., 0.5 mg/mL). A solution of the test compound (e.g., 1 µM final concentration) is also prepared.[14][15]

-

Reaction Initiation: The microsomal suspension and test compound are pre-incubated at 37°C. The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.[16]

-

Incubation and Sampling: The reaction mixture is incubated at 37°C, often with gentle shaking. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).[14]

-

Reaction Termination: The reaction in each aliquot is stopped (quenched) by adding a cold organic solvent, such as acetonitrile, which often contains an internal standard for analytical quantification.[16]

-

Sample Processing: The quenched samples are centrifuged to pellet the precipitated microsomal proteins.[16]

-

Analysis: The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The percentage of the parent compound remaining at each time point is plotted. The natural logarithm of this percentage versus time gives a linear slope (k). From this slope, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint) are calculated.[15]

Conclusion

While direct experimental data on the remain proprietary, a robust understanding can be built from the known properties of the parent drug and its non-deuterated metabolites. The primary consequence of deuteration is the kinetic isotope effect, which serves to slow metabolism at specific sites, thereby altering the drug's pharmacokinetic profile. The effect of deuteration on bulk physicochemical properties such as pKa, logP, and solubility is generally considered minor and secondary to its profound impact on metabolic stability. The experimental protocols outlined herein provide a standardized framework for researchers to characterize novel deuterated compounds and their metabolites as they advance through the drug development pipeline.

References

- 1. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ar.bloomtechz.com [ar.bloomtechz.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 7-Hydroxy Granisetron Hydrochloride | C18H25ClN4O2 | CID 71749058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Hydroxygranisetron price,buy 7-Hydroxygranisetron - chemicalbook [chemicalbook.com]

- 7. 9'-Desmethyl Granisetron (Granisetron Impurity C) | C17H22N4O | CID 45038885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. jove.com [jove.com]

- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 15. mercell.com [mercell.com]

- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

An In-depth Technical Guide to the Isotopic Purity of 7-Hydroxy Granisetron-d3

Disclaimer: This technical guide provides a framework for understanding and evaluating the isotopic purity of 7-Hydroxy Granisetron-d3. As of the date of this document, specific quantitative data and detailed experimental protocols for this particular molecule are not publicly available. The information presented herein is based on established principles and common practices for the analysis of analogous deuterated pharmaceutical standards. Researchers should always refer to the Certificate of Analysis provided by their supplier for specific lot data.

Introduction

7-Hydroxy Granisetron-d3 is the deuterated analog of 7-Hydroxy Granisetron, a primary metabolite of the antiemetic drug Granisetron. In bioanalytical studies, particularly those utilizing mass spectrometry, 7-Hydroxy Granisetron-d3 serves as a crucial internal standard for the precise and accurate quantification of its non-deuterated counterpart in complex biological matrices. The reliability and validity of these quantitative methods are fundamentally dependent on the isotopic purity of the deuterated standard. This guide details the core concepts, analytical methodologies, and data interpretation essential for assessing the isotopic purity of 7-Hydroxy Granisetron-d3.

Core Concepts of Isotopic Purity

Isotopic purity is a quantitative measure of the percentage of a compound that contains the specified number of isotopic labels. For 7-Hydroxy Granisetron-d3, the ideal molecule is enriched with three deuterium atoms at designated positions. However, the chemical synthesis processes can result in the presence of a small fraction of molecules with fewer than three deuterium atoms (d2, d1) or no deuterium atoms (d0). Furthermore, the natural abundance of other isotopes, such as Carbon-13, also contributes to the overall isotopic distribution pattern observed in mass spectrometry. A high isotopic purity is paramount to prevent signal overlap or "cross-talk" between the internal standard and the analyte, which can lead to significant inaccuracies in quantification.

Data Presentation: Isotopic Distribution

The isotopic distribution of a deuterated standard is most commonly determined using mass spectrometry and is typically presented in a tabular format that summarizes the relative abundance of each isotopic species. The following table provides a representative example of how isotopic purity data for a specific lot of 7-Hydroxy Granisetron-d3 would be presented.

| Isotopic Species | Mass Shift | Representative Abundance (%) |

| d0 (Unlabeled) | M | < 0.1 |

| d1 | M+1 | < 1.0 |

| d2 | M+2 | < 2.0 |

| d3 (Desired) | M+3 | > 97.0 |

Note: The values presented in this table are for illustrative purposes only and do not represent actual data for any specific batch of 7-Hydroxy Granisetron-d3.

Experimental Protocols

The determination of isotopic purity is predominantly accomplished through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry for Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS), frequently coupled with a separation technique like liquid chromatography (LC), is the preferred method for determining the isotopic distribution of a deuterated compound.[1]

Methodology:

-

Sample Preparation: A stock solution of 7-Hydroxy Granisetron-d3 is prepared in a suitable high-purity solvent, such as methanol or acetonitrile, at a concentration appropriate for the sensitivity of the mass spectrometer.

-

Instrumentation: A high-resolution mass spectrometer, for instance, a Time-of-Flight (TOF) or Orbitrap instrument, is employed to achieve the necessary mass resolution to distinguish between the different isotopic species.

-

Data Acquisition: The instrument is operated in full scan mode to capture the entire isotopic profile of the molecule. The mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is monitored.

-

Data Analysis: The relative intensities of the ion peaks corresponding to the d0, d1, d2, and d3 species are measured from the resulting mass spectrum. The percentage of each isotopic species is calculated by dividing the intensity of its respective peak by the sum of the intensities of all observed isotopic peaks.

NMR Spectroscopy for Positional Purity and Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H (proton) and ²H (deuterium) NMR, offers complementary information regarding the location and extent of deuteration.

Methodology:

-

Sample Preparation: An adequate amount of the 7-Hydroxy Granisetron-d3 sample is dissolved in a suitable deuterated NMR solvent (e.g., DMSO-d6 or CDCl3).

-

¹H NMR Analysis: A ¹H NMR spectrum is acquired. The absence or significant attenuation of proton signals at the expected positions of deuteration serves to confirm the location of the deuterium labels. The integration of any residual proton signals at these positions can be used to estimate the percentage of incompletely deuterated species.

-

²H NMR Analysis: A ²H NMR spectrum is acquired. The presence of a signal at the chemical shift corresponding to the deuterated position provides direct evidence of deuterium incorporation.

Visualization of Key Processes

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates a generalized workflow for the determination of isotopic purity using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Chemical Structure and Deuteration Site

The diagram below illustrates the chemical structure of 7-Hydroxy Granisetron, highlighting the typical position for d3 labeling. To ensure the stability of the isotopic label and prevent back-exchange with protons from the solvent or matrix, the three deuterium atoms are commonly incorporated onto a methyl group.

Caption: Conceptual representation of the 7-Hydroxy Granisetron-d3 structure.

Conclusion

The rigorous determination of isotopic purity is an indispensable quality control measure for deuterated internal standards such as 7-Hydroxy Granisetron-d3. While specific analytical data for this compound is not widely available in the public domain, the established methodologies detailed in this guide provide a robust framework for its comprehensive assessment. Through the application of high-resolution mass spectrometry and NMR spectroscopy, researchers can confidently verify both the isotopic distribution and the positional purity of their standards. This verification is fundamental to ensuring the accuracy, precision, and reliability of quantitative bioanalytical methods. It is imperative for all researchers to consult the supplier's Certificate of Analysis for lot-specific isotopic purity data before use.

References

A Technical Guide to the Preliminary Stability Assessment of 7-Hydroxy Granisetron-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed framework for conducting preliminary stability studies on 7-Hydroxy Granisetron-d3, a deuterated analog of the primary active metabolite of Granisetron. Due to the limited availability of direct stability data for this specific molecule, this document leverages established stability profiles of Granisetron and general principles of stability testing for deuterated compounds and drug metabolites, in accordance with ICH guidelines.[1][2][3][4][5] The methodologies and data presented herein are intended to serve as a comprehensive starting point for researchers initiating stability programs for this and similar compounds.

Introduction

7-Hydroxy Granisetron-d3 is a stable isotope-labeled version of 7-Hydroxy Granisetron, the major active metabolite of Granisetron, a potent and selective 5-HT3 receptor antagonist.[6][7][8][9][10][11] Its primary application is as an internal standard in pharmacokinetic and bioanalytical studies to ensure accurate quantification of 7-Hydroxy Granisetron in biological matrices. Understanding the stability of this deuterated compound is critical to ensure its integrity and the reliability of the data generated in such studies.

This guide provides a comprehensive overview of a proposed preliminary stability study, including forced degradation protocols, analytical methodologies, and data presentation formats.

Proposed Experimental Protocols

The following experimental protocols are proposed for a preliminary stability assessment of 7-Hydroxy Granisetron-d3. These are based on established methods for small molecule stability testing and considerations for deuterated compounds.

Forced degradation studies are essential to identify potential degradation products and pathways, and to establish the inherent stability of the molecule.[12] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

2.1.1 General Procedure

A stock solution of 7-Hydroxy Granisetron-d3 (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile. Aliquots of this stock solution are then subjected to the stress conditions outlined in Table 1. Samples should be withdrawn at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), neutralized if necessary, and diluted to a suitable concentration for analysis.

Table 1: Proposed Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature |

| Acid Hydrolysis | 0.1 M HCl | 60°C |

| Base Hydrolysis | 0.1 M NaOH | 60°C |

| Oxidation | 3% H₂O₂ | Room Temperature |

| Thermal Degradation | Solid State | 80°C |

| Photostability | UV light (254 nm) and fluorescent light | Room Temperature |

2.1.2 Sample Analysis

Degraded samples should be analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a mass spectrometer (LC-MS). The HPLC method should be capable of separating the parent compound from all significant degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 300 nm and Mass Spectrometry (for peak identification and purity)

To assess the stability of 7-Hydroxy Granisetron-d3 under more conventional storage conditions, long-term and accelerated stability studies should be initiated.

2.2.1 Storage Conditions

Based on ICH guidelines, the following storage conditions are recommended:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

2.2.2 Testing Schedule

Samples should be tested at the following time points:

-

Long-Term: 0, 3, 6, 9, 12, 18, and 24 months

-

Accelerated: 0, 1, 3, and 6 months

2.2.3 Analytical Parameters

The following parameters should be evaluated at each time point:

-

Appearance

-

Assay (HPLC)

-

Purity/Degradation Products (HPLC)

-

Water Content (Karl Fischer)

Data Presentation

All quantitative data should be summarized in tables to facilitate comparison and trend analysis.

Table 2: Hypothetical Forced Degradation Data for 7-Hydroxy Granisetron-d3

| Stress Condition | Time (hours) | Assay of 7-Hydroxy Granisetron-d3 (%) | Total Impurities (%) |

| Acid Hydrolysis | 0 | 100.0 | <0.1 |

| 24 | 92.5 | 7.5 | |

| Base Hydrolysis | 0 | 100.0 | <0.1 |

| 24 | 85.2 | 14.8 | |

| Oxidation | 0 | 100.0 | <0.1 |

| 24 | 78.9 | 21.1 | |

| Thermal Degradation | 0 | 100.0 | <0.1 |

| 24 | 99.5 | 0.5 | |

| Photostability | 0 | 100.0 | <0.1 |

| 24 | 98.8 | 1.2 |

Table 3: Hypothetical Accelerated Stability Data for 7-Hydroxy Granisetron-d3 (40°C/75% RH)

| Time (months) | Appearance | Assay (%) | Total Impurities (%) | Water Content (%) |

| 0 | White to off-white solid | 99.8 | 0.15 | 0.2 |

| 1 | White to off-white solid | 99.6 | 0.25 | 0.2 |

| 3 | White to off-white solid | 99.2 | 0.45 | 0.3 |

| 6 | White to off-white solid | 98.5 | 0.85 | 0.3 |

Visualizations

The following diagram illustrates the proposed workflow for the preliminary stability assessment of 7-Hydroxy Granisetron-d3.

Granisetron exerts its antiemetic effect by blocking 5-HT3 receptors in the gastrointestinal tract and the central nervous system.[6][7][8][9][10][11][13] The following diagram illustrates this signaling pathway.

Conclusion

While specific stability data for 7-Hydroxy Granisetron-d3 is not publicly available, this technical guide provides a robust framework for initiating such studies. By leveraging the known stability profile of Granisetron and adhering to established regulatory guidelines for stability testing, researchers can effectively design and execute preliminary stability assessments. The proposed experimental protocols, data presentation formats, and visualizations offer a comprehensive starting point for ensuring the quality and reliability of 7-Hydroxy Granisetron-d3 for its intended use in scientific research. Further studies will be necessary to fully characterize the stability of this molecule and establish appropriate storage and handling procedures.

References

- 1. fda.gov [fda.gov]

- 2. Ich guideline for stability testing | PPTX [slideshare.net]

- 3. database.ich.org [database.ich.org]

- 4. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 5. snscourseware.org [snscourseware.org]

- 6. What is the mechanism of Granisetron? [synapse.patsnap.com]

- 7. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 8. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Granisetron Hydrochloride? [synapse.patsnap.com]

- 10. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. ijrpp.com [ijrpp.com]

- 13. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

Unraveling the Metabolic Journey of Granisetron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granisetron, a potent and selective serotonin 5-HT3 receptor antagonist, is a cornerstone in the management of nausea and vomiting, particularly in the context of chemotherapy and radiotherapy. A thorough understanding of its metabolic fate is paramount for optimizing its clinical use, predicting potential drug-drug interactions, and guiding the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the metabolic pathways of Granisetron, supported by quantitative data, experimental methodologies, and visual representations of the core processes.

Core Metabolic Pathways of Granisetron

Granisetron undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The biotransformation of Granisetron results in the formation of two major metabolites: 7-hydroxygranisetron and 9'-desmethylgranisetron.[1][2][3] Subsequent conjugation reactions further facilitate their excretion.[2][4]

The primary routes of Granisetron metabolism are:

-

Aromatic Ring Oxidation: This process leads to the formation of 7-hydroxygranisetron.

-

N-demethylation: This pathway results in the production of 9'-desmethylgranisetron.[2][4]

While animal studies have suggested that some metabolites may retain 5-HT3 receptor antagonist activity, their clinical significance in humans is considered limited due to their low plasma concentrations relative to the parent drug.[3][5]

The Role of Cytochrome P450 Isoforms

Several cytochrome P450 isoforms are implicated in the metabolism of Granisetron, with CYP1A1 and CYP3A4 playing the most significant roles.

-

CYP1A1: This enzyme is now recognized as a major contributor to the metabolism of Granisetron. It is primarily responsible for the 7-hydroxylation pathway, the main metabolic route for this drug.[1][6][7] CYP1A1 also contributes to the alternative 9'-demethylation pathway.[1][6] The expression of CYP1A1 can be highly variable among individuals, which may contribute to the observed interindividual differences in Granisetron pharmacokinetics.[8]

-

CYP3A4: Initial in vitro studies suggested that CYP3A4 was a major catalyst for the 9'-demethylation of Granisetron.[4][9] While CYP1A1 is now understood to be a key player, CYP3A4 is still considered to be involved in this metabolic pathway.[1][6] The metabolism of Granisetron via the CYP3A subfamily is supported by inhibition studies using ketoconazole.[4][9]

-

CYP2D6: Notably, Granisetron is not metabolized by the CYP2D6 pathway, which distinguishes it from some other 5-HT3 receptor antagonists and makes it less susceptible to variations in patient response due to genetic polymorphisms in this enzyme.[10]

The relative contributions of these enzymes can be influenced by genetic factors, such as polymorphisms in CYP1A1 and CYP3A5, which have been shown to affect Granisetron clearance and exposure.[11]

Quantitative Pharmacokinetic Data

The pharmacokinetics of Granisetron have been studied in various populations and with different routes of administration. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Parameters of Intravenous Granisetron in Healthy Volunteers

| Parameter | Value | Reference |

| Volume of Distribution (Vd) | 186 - 264 L | [12] |

| Total Plasma Clearance | 37.0 - 49.9 L/h | [12] |

| Elimination Half-life (t1/2) | 4.1 - 6.3 h | [12] |

| Mean Residence Time (MRT) | 5.2 - 8.1 h | [12] |

| Unchanged in Urine | < 20% of dose | [12] |

Table 2: Pharmacokinetic Parameters of Oral Granisetron in Healthy Volunteers and Cancer Patients

| Population | Dose | Peak Plasma Concentration (Cmax) (ng/mL) | Area Under the Curve (AUC) (ng·h/mL) | Total Clearance (L/h/kg) | Elimination Half-life (t1/2) (h) | Reference |

| Healthy Volunteers | 2 mg | 4.7 (mean) | 306 (overall exposure over 5 days) | - | - | [13] |

| Cancer Patients | 1 mg twice daily for 7 days | 5.99 (range: 0.63 - 30.9) | - | 0.52 (range: 0.09 - 7.37) | 8.95 (after a single IV dose) | [2] |

Table 3: Pharmacokinetic Parameters of Transdermal Granisetron

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 48 h | [13] |

| Elimination Half-life (t1/2) | 36 h | [13] |

| Area Under the Curve (AUC0-∞) (52 cm² patch) | 420 ng·h/mL | [13] |

| Average Concentration (Cavg) (52 cm² patch) | 2.2 ng/mL over 6 days | [13] |

Experimental Protocols

The characterization of Granisetron's metabolic pathways has been elucidated through a combination of in vitro and in vivo studies. Below are generalized methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes

This experimental approach is fundamental to identifying the enzymes and metabolites involved in the hepatic metabolism of a drug.

Objective: To determine the major metabolites of Granisetron and identify the primary CYP450 enzymes responsible for its metabolism.

Methodology:

-

Incubation: Granisetron is incubated with human liver microsomes in the presence of an NADPH-generating system to initiate phase I metabolic reactions.

-

Enzyme Inhibition: To identify the specific CYP isoforms involved, incubations are performed in the presence of selective chemical inhibitors (e.g., ketoconazole for CYP3A4) or specific antibodies against CYP enzymes (e.g., anti-CYP1A1).

-

Metabolite Identification: Following incubation, the reaction mixture is analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection to separate and identify the parent drug and its metabolites.[14]

-

Enzyme Kinetics: To determine the affinity of the enzymes for Granisetron, kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) are calculated by measuring the rate of metabolite formation at various substrate concentrations.[9]

Signaling Pathways and Logical Relationships

While the primary mechanism of action of Granisetron is the blockade of 5-HT3 receptors, emerging evidence suggests its potential influence on other signaling pathways.

5-HT3 Receptor Antagonism

The established mechanism of Granisetron's antiemetic effect involves the competitive inhibition of serotonin (5-HT) at 5-HT3 receptors located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brainstem.[3][15] This blockade prevents the transmission of emetogenic signals.

References

- 1. CYP1A1 is a major enzyme responsible for the metabolism of granisetron in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. irispublishers.com [irispublishers.com]

- 3. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. researchgate.net [researchgate.net]

- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 8. Highly Variable Expression of CYP1A1 in Human Liver and Impact on Pharmacokinetics of Riociguat and Granisetron in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterisation of the cytochrome P450 enzymes involved in the in vitro metabolism of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Granisetron: new insights into its use for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polymorphisms in CYP1A1 and CYP3A5 Genes Contribute to the Variability in Granisetron Clearance and Exposure in Pregnant Women with Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and tolerability of ascending intravenous doses of granisetron, a novel 5-HT3 antagonist, in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of a granisetron transdermal system for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of granisetron and its 7-hydroxy metabolite in human plasma by reversed-phase high-performance liquid chromatography utilizing fluorescence and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Note: High-Throughput Analysis of Granisetron in Human Plasma by LC-MS/MS using 7-Hydroxy Granisetron-d3

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Granisetron in human plasma. The method employs 7-Hydroxy Granisetron-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation protocol is utilized for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and therapeutic drug monitoring. Chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery.

Introduction

Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting associated with chemotherapy and radiotherapy. Accurate and reliable quantification of Granisetron in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note describes a detailed protocol for the determination of Granisetron in human plasma using LC-MS/MS with 7-Hydroxy Granisetron-d3 as the internal standard. The use of a SIL-IS minimizes matrix effects and improves the overall robustness of the assay.

Experimental

Materials and Reagents

-

Granisetron hydrochloride (Reference Standard)

-

7-Hydroxy Granisetron-d3 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., Xselect HSS T3, or equivalent)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Sample Preparation

A simple and rapid protein precipitation method is employed for the extraction of Granisetron and the internal standard from human plasma.

Protocol:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (7-Hydroxy Granisetron-d3).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL onto the LC-MS/MS system.

Caption: Workflow for the protein precipitation-based sample preparation of human plasma for Granisetron analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column to resolve Granisetron from endogenous plasma components.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Xselect HSS T3 (or equivalent) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | As per specific application needs |

Mass Spectrometry

Detection and quantification are carried out using a triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode. The analytes are monitored using Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters

| Parameter | Granisetron | 7-Hydroxy Granisetron-d3 (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (m/z) | 313.4 | 331.4 |

| Product Ion (m/z) | 138.0 | Not explicitly found in search results |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument |

| Declustering Potential (V) | Optimized for specific instrument | Optimized for specific instrument |

Note: The product ion for 7-Hydroxy Granisetron-d3 would need to be determined by direct infusion or based on the fragmentation pattern of the non-deuterated standard. A common approach is to monitor a stable product ion resulting from a characteristic fragmentation.

Results and Discussion

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 0.1 to 50 ng/mL for Granisetron in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with acceptable precision and accuracy.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The results are summarized in Table 3.

Table 3: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 0.3 | < 10 | 90-110 | < 10 | 90-110 |

| Medium | 5 | < 10 | 90-110 | < 10 | 90-110 |

| High | 40 | < 10 | 90-110 | < 10 | 90-110 |

Data presented here is representative and should be confirmed during in-house validation.

Recovery

The extraction recovery of Granisetron from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards. The recovery was found to be consistent and reproducible across the different QC levels.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of Granisetron in human plasma using 7-Hydroxy Granisetron-d3 as an internal standard. The simple sample preparation procedure and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, meeting the requirements for bioanalytical method validation.

Caption: Overview of the analytical workflow from sample to data analysis.

Application Notes and Protocols for the Use of 7-Hydroxy Granisetron-d3 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of 7-Hydroxy Granisetron-d3 as an internal standard in pharmacokinetic (PK) studies of granisetron. Granisetron is a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy and radiotherapy. Its major active metabolite is 7-Hydroxy Granisetron. Accurate quantification of both granisetron and its metabolite in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard like 7-Hydroxy Granisetron-d3 is the gold standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it ensures the highest accuracy and precision by correcting for variability during sample processing and analysis.[1][2][3]

Data Presentation

Table 1: Pharmacokinetic Parameters of Granisetron in Healthy Volunteers

| Parameter | Oral Administration (1 mg tablet)[4] | Intravenous Administration (40 mcg/kg)[5] |

| Cmax (ng/mL) | 6.20 ± 1.95 | Not Reported |

| Tmax (h) | 2.00 (0.75 - 4.50) | Not Reported |

| AUC0–t (hng/mL) | 63.66 ± 41.86 | Not Reported |

| AUC0-∞ (hng/mL) | 65.96 ± 44.17 | Not Reported |

| t1/2 (h) | Not Reported | 8.95 |

Data are presented as mean ± standard deviation or median (range). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Experimental Protocols

Bioanalytical Method: Quantification of Granisetron and 7-Hydroxy Granisetron in Human Plasma using LC-MS/MS

This protocol describes a validated method for the simultaneous determination of granisetron and its major metabolite, 7-hydroxy granisetron, in human plasma.[6]

1. Materials and Reagents:

-

Granisetron reference standard

-

7-Hydroxy Granisetron reference standard

-

Granisetron-d3 (Internal Standard for Granisetron)

-

7-Hydroxy Granisetron-d3 (Internal Standard for 7-Hydroxy Granisetron)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

2. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of granisetron, 7-hydroxy granisetron, and their respective deuterated internal standards in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the granisetron and 7-hydroxy granisetron stock solutions with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a combined working solution of Granisetron-d3 and 7-Hydroxy Granisetron-d3 in a 50:50 mixture of acetonitrile and water at an appropriate concentration.

3. Preparation of Calibration Standards and Quality Control Samples:

-

Calibration Standards: Spike blank human plasma with the appropriate working standard solutions to prepare a series of calibration standards. A typical range for granisetron is 0.5-100 ng/mL and for 7-hydroxy granisetron is 0.1-100 ng/mL.[6]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

4. Sample Preparation (Liquid-Liquid Extraction):

-

Aliquot 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

-

Add the internal standard working solution.

-

Add an appropriate organic extraction solvent (e.g., a mixture of ethyl acetate and hexane).

-

Vortex for 1-2 minutes to ensure thorough mixing.

-

Centrifuge at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase column, such as an Xselect HSS T3 analytical column.[6]

-

Mobile Phase: An isocratic mobile phase consisting of 20% acetonitrile in water containing 0.2 mM ammonium formate and 0.14% formic acid (pH 4).[6]

-

Flow Rate: A typical flow rate suitable for the column dimensions.

-

Injection Volume: A small volume, typically 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor to product ion transitions for granisetron, 7-hydroxy granisetron, and their deuterated internal standards.

-

6. Bioanalytical Method Validation:

The method must be validated according to regulatory guidelines (e.g., FDA).[7][8][9] Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes from endogenous components in the matrix.

-

Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter, respectively. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[8]

-

Calibration Curve: A linear relationship between concentration and response, with a correlation coefficient (r²) of ≥0.99.[4]

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The effect of the biological matrix on the ionization of the analytes.

-

Stability: The stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Table 2: Example LC-MS/MS Parameters for Granisetron and 7-Hydroxy Granisetron Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Granisetron | 313.2 | 138.1 |

| 7-Hydroxy Granisetron | 329.2 | 154.1 |

| Granisetron-d3 | 316.2 | 141.1 |

| 7-Hydroxy Granisetron-d3 | 332.2 | 157.1 |

Note: These are example values and should be optimized for the specific instrument used.

Visualizations

Caption: Metabolic pathway of Granisetron.

Caption: Experimental workflow for a pharmacokinetic study.

References

- 1. High-performance liquid chromatographic determination of granisetron in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacompass.com [pharmacompass.com]

- 3. researchgate.net [researchgate.net]

- 4. pjps.pk [pjps.pk]

- 5. researchgate.net [researchgate.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. fda.gov [fda.gov]

- 8. nalam.ca [nalam.ca]

- 9. fda.gov [fda.gov]

Application Notes and Protocols for the Quantification of Granisetron and its Metabolites in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granisetron is a potent and selective serotonin 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy.[1][2] Monitoring the plasma concentrations of granisetron and its metabolites is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring to ensure optimal efficacy and safety.[3][4] This document provides detailed application notes and protocols for the quantification of granisetron and its primary metabolite, 7-hydroxygranisetron, in human plasma using high-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Granisetron

Granisetron is primarily metabolized in the liver. The main metabolic pathways include N-demethylation and aromatic ring oxidation, followed by conjugation.[2][5][6] In vitro studies have indicated that the cytochrome P450 3A (CYP3A) subfamily of enzymes plays a significant role in its metabolism.[5][6][7] The two major metabolites identified are 7-hydroxygranisetron and 9'-desmethyl granisetron, with 7-hydroxygranisetron being the predominant metabolite at clinically relevant concentrations.[7] Animal studies suggest that some of these metabolites may also possess 5-HT3 receptor antagonist activity.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for the determination of granisetron and its metabolite in human plasma.

Table 1: HPLC with Fluorescence Detection

| Parameter | Granisetron | 7-hydroxygranisetron | Reference |

| Linearity Range | 0.2 - 100 ng/mL | 0.1 - 50 ng/mL | [8] |

| Linearity Range | 0.50 - 100 ng/mL | - | [9] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.25 ng/mL | [10] |

| LLOQ | 0.3 ng/mL | - | [9] |

| Precision (% CV) | < 3.98% | < 7.23% | [8] |

| Precision (% CV) | 2 - 8% | - | [9] |

| Recovery | > 90% | Quantitative | [9][10] |

Table 2: LC-MS/MS Methods

| Parameter | Granisetron | Reference |

| Linearity Range | 0.1 - 20 ng/mL | [3][11][12] |

| Linearity Range | 0.02 - 20 ng/mL | [4][13] |

| Linearity Range | 0.05 - 20.0 ng/mL | [14][15] |

| LLOQ | 100 pg/mL | [3][11][12] |

| LLOQ | 0.02 ng/mL | [4][13] |

| LLOQ | 0.05 ng/mL | [14][15] |

| Precision (% RSD) | < 5% (at LLOQ) | [3][11][12] |

| Precision (% CV) | < 15% | [4][13] |

| Intra-day Precision (% CV) | ≤ 15.0% | [14] |

| Inter-batch Precision (% CV) | ≤ 15.0% | [14] |

| Accuracy | Within 10% of nominal | [4] |

| Recovery | 97.9% | [4][13] |

Experimental Protocols

Protocol 1: Quantification by HPLC with Fluorescence Detection

This protocol is based on the simultaneous determination of granisetron and 7-hydroxygranisetron.[8]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 0.5 mL of human plasma, add the internal standard.

-

For the determination of 7-hydroxygranisetron, perform methylation using trimethylsilyldiazomethane. This step renders the non-fluorescent metabolite detectable by fluorescence.[8]

-

Add toluene and phosphate buffer for liquid-liquid extraction.[9]

-

Vortex mix and centrifuge to separate the layers.

-